1-(1-Chloroethenyl)naphthalene
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Overview
Description
1-(1-Chloroethenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a chloroethenyl group attached to the naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethenyl)naphthalene can be synthesized through several methods. One common approach involves the chloromethylation of naphthalene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . Another method includes the reaction of naphthalene with chloroethene under specific conditions to introduce the chloroethenyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chloroethenyl group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include halogens and Lewis acids.
Oxidation: Reagents such as chromium trioxide or potassium permanganate are used.
Reduction: Sodium borohydride or catalytic hydrogenation are typical methods.
Major Products:
Substitution: Various substituted naphthalenes.
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Scientific Research Applications
1-(1-Chloroethenyl)naphthalene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Chloroethenyl)naphthalene exerts its effects involves interactions with various molecular targets. The chloroethenyl group can participate in electrophilic interactions, influencing the reactivity and binding properties of the compound . Pathways involved include electrophilic aromatic substitution and potential interactions with biological macromolecules .
Comparison with Similar Compounds
1-Chloronaphthalene: Similar in structure but lacks the ethenyl group.
1-(Chloromethyl)naphthalene: Contains a chloromethyl group instead of a chloroethenyl group.
Uniqueness: 1-(1-Chloroethenyl)naphthalene is unique due to the presence of the chloroethenyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
63495-00-1 |
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Molecular Formula |
C12H9Cl |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
1-(1-chloroethenyl)naphthalene |
InChI |
InChI=1S/C12H9Cl/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H2 |
InChI Key |
STMCMADCGSYPGB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
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